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2H-Indazol-3-amine, 2-phenyl-

Cat. No.: B3200673
CAS No.: 1019-13-2
M. Wt: 209.25 g/mol
InChI Key: WVHNUFAIFHNMRL-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Organic Synthesis and Medicinal Chemistry Research

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com This versatility has led to the incorporation of the indazole scaffold into a wide array of biologically active compounds. pnrjournal.commdpi.com Researchers have explored indazole derivatives for their potential as antimicrobial, anti-inflammatory, anticancer, and anti-HIV agents, among other therapeutic applications. mdpi.comontosight.aiontosight.aiontosight.ai The ability to synthesize a diverse range of substituted indazoles allows for the fine-tuning of their pharmacological profiles, making them a valuable tool in drug discovery and development. pnrjournal.com In organic synthesis, indazoles serve as important building blocks for the construction of more complex molecular architectures. sci-hub.se

Overview of 2H-Indazole Isomerism and Tautomeric Considerations

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. beilstein-journals.orgbeilstein-journals.org This phenomenon, known as annular tautomerism, relates to the position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring. beilstein-journals.orgbeilstein-journals.org Generally, the 1H-tautomer is thermodynamically more stable and therefore predominates. beilstein-journals.orgbeilstein-journals.org However, the relative stability can be influenced by substituent effects and the surrounding chemical environment, such as the solvent. researchgate.netnih.gov In some cases, intramolecular hydrogen bonding can stabilize the 2H-tautomer. researchgate.net The specific isomerism of an indazole derivative significantly impacts its synthesis, reactivity, and biological properties. acs.org The N2-substituted indazoles, like 2H-Indazol-3-amine, 2-phenyl-, represent a distinct class with unique characteristics compared to their N1-substituted counterparts.

Historical Context and Evolution of 2H-Indazole Chemistry

The study of indazoles dates back to the work of Emil Fischer. pnrjournal.com Initially, the synthesis and isolation of specific N-substituted indazole regioisomers, particularly the N2-derivatives, posed a significant challenge, often resulting in mixtures of N1 and N2 alkylated products. beilstein-journals.org Over the years, significant advancements have been made in developing regioselective synthetic methods to access 2H-indazoles. thieme-connect.denih.gov These methods include one-pot multi-component reactions and catalyst-driven processes that offer high yields and selectivity. organic-chemistry.orgacs.org The development of these synthetic strategies has been crucial for the systematic investigation of the structure-activity relationships of 2H-indazole derivatives and has expanded their application in various areas of chemical research. acs.org

Chemical Profile of 2H-Indazol-3-amine, 2-phenyl-

This section details the fundamental chemical and physical properties of 2H-Indazol-3-amine, 2-phenyl-.

PropertyValue
IUPAC Name 2-phenyl-2H-indazol-3-amine
CAS Registry Number 1019-13-2
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol

This data is compiled from publicly available chemical databases.

Synthesis and Characterization

The synthesis of 2H-Indazol-3-amine, 2-phenyl- can be achieved through various synthetic routes.

One common method involves the cyclization of 2-(phenyldiazenyl)benzonitriles. For instance, the reaction of a substituted 2-(phenyldiazenyl)benzonitrile with tin(II) chloride in refluxing ethanol (B145695) can yield the corresponding 2-phenyl-2H-indazol-3-amine. thieme-connect.de This process is believed to proceed through a Lewis acid-stabilized indazolyl nitrene intermediate. thieme-connect.de

Another approach is the reductive cyclization of ortho-imino-nitrobenzene substrates. This involves the condensation of an ortho-nitrobenzaldehyde with an aniline (B41778), followed by a reductive cyclization step, often promoted by a reagent like tri-n-butylphosphine, to form the 2H-indazole ring system. organic-chemistry.org

Spectroscopic Data

The structural confirmation of 2H-Indazol-3-amine, 2-phenyl- is typically achieved through a combination of spectroscopic techniques.

Spectroscopic TechniqueCharacteristic Data
¹H NMR The proton NMR spectrum would show characteristic signals for the aromatic protons on both the indazole core and the phenyl substituent, as well as a signal for the amine protons.
¹³C NMR The carbon NMR spectrum would display distinct resonances for the carbon atoms of the indazole ring system and the phenyl group.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group and C=N and C=C stretching of the aromatic rings.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.

Reactivity and Chemical Transformations

The chemical behavior of 2H-Indazol-3-amine, 2-phenyl- is dictated by the reactivity of its constituent functional groups.

The presence of the primary amine group at the 3-position makes it a nucleophilic center, allowing it to participate in a variety of chemical reactions. For example, it can undergo acylation, alkylation, and condensation reactions to form a range of derivatives.

This compound serves as a valuable building block in organic synthesis for the creation of more elaborate molecules. Its functional handles provide opportunities for further chemical modifications, enabling the construction of diverse molecular scaffolds.

Applications in Chemical Research

2H-Indazol-3-amine, 2-phenyl- and its derivatives are primarily utilized as intermediates and scaffolds in chemical research, particularly in the field of medicinal chemistry.

The 2-phenyl-2H-indazole framework is a key structural element in the design of compounds targeting various biological systems. mdpi.com For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are a critical class of drugs in cancer therapy. ontosight.ai

Furthermore, the structural motif of 2,3-disubstituted-2H-indazoles, which can be synthesized from precursors like 2H-Indazol-3-amine, 2-phenyl-, has shown promise in the development of agents with antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.net Researchers have synthesized and evaluated a variety of these derivatives against different pathogens and inflammatory targets. mdpi.comnih.gov The ability to readily modify the substituents at the 2- and 3-positions allows for the systematic exploration of structure-activity relationships to optimize their biological effects. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B3200673 2H-Indazol-3-amine, 2-phenyl- CAS No. 1019-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHNUFAIFHNMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310003
Record name 2-Phenyl-2H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-13-2
Record name 2-Phenyl-2H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Indazol 3 Amine, 2 Phenyl and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of 2-phenyl-2H-indazoles often commence from readily available ortho-substituted nitroarenes or their synthetic equivalents. These strategies can be broadly categorized into reductive cyclizations and metal-catalyzed annulations.

Reductive Cyclization Strategies

Reductive cyclization is a powerful and frequently employed method for the synthesis of N-heterocycles. In the context of 2-phenyl-2H-indazoles, this typically involves the deoxygenation of a nitro group to a nitroso or nitrene intermediate, which then undergoes intramolecular cyclization.

The Cadogan reaction is a classic method for the synthesis of 2H-indazoles, traditionally involving the reductive cyclization of o-nitrobenzylideneanilines using trivalent phosphorus reagents, such as triethyl phosphite (B83602) (P(OEt)₃). mdpi.comnih.gov The reaction proceeds through the deoxygenation of the nitro group, leading to a nitrene intermediate that subsequently attacks the imine nitrogen to form the indazole ring.

The reaction is often carried out at elevated temperatures. nih.govgjesr.com However, modifications using microwave irradiation have been shown to significantly shorten reaction times and improve yields. researchgate.net For instance, the irradiation of N-(2-nitrobenzylidene)anilines with triethyl phosphite at 200 W for 12-14 minutes can produce 2-aryl-2H-indazoles in yields ranging from 85-92%. researchgate.net

Recent advancements have focused on developing milder conditions for the Cadogan reaction. nih.gov These modifications aim to improve the functional group tolerance and reduce the harshness of the reaction conditions, which traditionally involve refluxing in excess phosphite reagents at temperatures often exceeding 150 °C.

Starting Material (o-nitrobenzylidene aniline (B41778) derivative)ReagentConditionsProductYield (%)Reference
N-(2-nitrobenzylidene)anilineP(OEt)₃Microwave (200 W), 12-14 min2-Phenyl-2H-indazole85-92 researchgate.net
Substituted N-(2-nitrobenzylidene)anilinesP(OEt)₃Heat, 150 °C, 0.5-2 hSubstituted 2-phenyl-2H-indazolesModerate to high nih.gov

Tin(II) chloride (SnCl₂) is a versatile and cost-effective reducing agent that can mediate the reductive cyclization of various nitro arenes to form heterocyclic compounds. nih.gov In the synthesis of 2-aryl-2H-indazoles, SnCl₂ promotes the cyclization of 2-nitrobenzylamines. nih.govresearchgate.net This method is applicable to a wide range of substrates bearing both electron-donating and electron-withdrawing groups. researchgate.net

A one-pot, three-component reaction using SnCl₂·2H₂O has been developed for the synthesis of 2-aryl-2H-indazole-3-phosphonates. This reaction involves the coupling of a primary amine, 2-nitrobenzaldehyde (B1664092), and a dialkyl phosphonate, followed by reductive cyclization. nih.gov The reaction proceeds under mild, open-flask conditions and demonstrates broad substrate tolerance with good to excellent yields. For example, the reaction of 2-nitrobenzaldehyde with anilines bearing electron-donating groups such as methyl or methoxy (B1213986) groups afforded the corresponding indazole products in high yields. nih.gov Similarly, anilines with electron-withdrawing groups like trifluoromethyl or chloro groups also provided the desired products in good yields. nih.gov

2-Nitrobenzaldehyde DerivativeAniline DerivativeThird ComponentReagentYield (%)Reference
2-Nitrobenzaldehyde4-MethoxyanilineDiethyl phosphonateSnCl₂·2H₂O86 nih.gov
2-Nitrobenzaldehyde4-ChloroanilineDiethyl phosphonateSnCl₂·2H₂O75 nih.gov
2-Nitrobenzaldehyde3-TrifluoromethylanilineDiethyl phosphonateSnCl₂·2H₂O68 nih.gov
2-NitrobenzaldehydePhenylacetylene-SnCl₂·2H₂OGood nih.gov

Organophosphorus reagents, beyond those used in the traditional Cadogan reaction, have been developed for the reductive cyclization to form 2H-indazoles under milder conditions. A notable example is the use of a phospholene oxide/silane (B1218182) system. researchgate.net This one-pot strategy involves the condensation of 2-nitrobenzaldehydes with primary amines to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization. The phospholene oxide is catalytically recycled by the silane reductant, making the process more efficient. researchgate.net

A significant application of this methodology is the synthesis of 3-amino-2H-indazoles. mdpi.comrsc.org This is achieved by the organophosphorus-mediated reductive cyclization of substituted benzamidines, which are themselves prepared from 2-nitrobenzonitriles. mdpi.com This approach provides a convenient and efficient route to the 3-amino-2H-indazole scaffold with good functional group tolerance and satisfactory yields. mdpi.com

Starting MaterialReagent SystemProductYieldReference
2-Nitrobenzaldehydes and primary aminesPhospholene oxide, SilaneSubstituted 2H-indazolesGood to excellent researchgate.net
Substituted benzamidines (from 2-nitrobenzonitriles)Organophosphorus reagent3-Amino-2H-indazolesGood to excellent mdpi.comrsc.org

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions, particularly those involving palladium, offer a powerful and versatile platform for the synthesis of complex heterocyclic systems through the formation of carbon-nitrogen bonds.

Palladium-catalyzed intramolecular amination provides an elegant route to 2-aryl-2H-indazoles. One of the prominent methods involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgorganic-chemistry.orgatlanchimpharma.com The reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and a base, for example, sodium tert-butoxide (t-BuONa). organic-chemistry.orgatlanchimpharma.com This method demonstrates good tolerance for a variety of electron-donating and electron-withdrawing substituents on the aryl rings, providing a general and efficient pathway to the 2-aryl-2H-indazole core. organic-chemistry.org

This intramolecular N-arylation represents the formation of the N(1)-C(7a) bond of the indazole system. organic-chemistry.org Following the cyclization, a spontaneous dehydrogenation often occurs to yield the aromatic 2H-indazole product. organic-chemistry.org

Substrate (N-aryl-N-(o-bromobenzyl)hydrazine derivative)Catalyst/Ligand/BaseConditionsProductYield (%)Reference
N-Phenyl-N'-(o-bromobenzyl)hydrazinePd(OAc)₂/dppf/t-BuONaToluene, 90 °C2-Phenyl-2H-indazoleGood organic-chemistry.org
N-(4-Methoxyphenyl)-N'-(o-bromobenzyl)hydrazinePd(OAc)₂/dppf/t-BuONaToluene, 90 °C2-(4-Methoxyphenyl)-2H-indazoleModerate organic-chemistry.org
N-(4-Chlorophenyl)-N'-(o-bromobenzyl)hydrazinePd(OAc)₂/dppf/t-BuONaToluene, 90 °C2-(4-Chlorophenyl)-2H-indazoleModerate organic-chemistry.org

Visible Light-Mediated Synthetic Transformations

Visible light has emerged as a mild and sustainable energy source for promoting chemical reactions, and its application in the synthesis of 2H-indazoles has led to the development of novel and efficient methodologies.

The direct C-H amination of 2H-indazoles represents an efficient strategy for the synthesis of 3-amino-2H-indazole derivatives. Organophotoredox catalysis has been successfully employed for this transformation, allowing the coupling of 2H-indazoles with a variety of amines, including primary and secondary aliphatic amines, azoles, and sulfoximines. acs.org

This method typically utilizes an acridinium-based photocatalyst under ambient air and blue LED irradiation at room temperature. acs.orgresearchgate.net The reaction is believed to proceed through a single electron transfer (SET) pathway. acs.org The excited state of the photocatalyst initiates the process, leading to the formation of a radical cation intermediate from the 2H-indazole. This intermediate then reacts with the amine to form the C-N bond, ultimately yielding the 3-amino-2H-indazole product. researchgate.net

In a notable advancement, the synthesis of functionalized 3-acyl-2H-indazoles has been achieved through a visible-light-induced self-catalyzed energy transfer process. acs.org This method involves the reaction of 2H-indazoles with α-keto acids and is advantageous as it does not require an external photosensitizer, metal catalyst, or strong oxidants. acs.orgresearchgate.net The reaction exhibits broad substrate compatibility and operational simplicity under mild conditions. acs.org The 2H-indazole itself is believed to act as the photocatalyst in this transformation.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents and operating under mild conditions.

An electrochemical approach for the direct synthesis of 2H-indazoles has been developed, involving the interaction of 2-azidobenzaldehyde (B97285) and aniline in an undivided cell at ambient temperature. researchgate.net This method relies on N-N bond coupling and is characterized by its clean synthesis, use of electricity instead of chemical reagents, and high atom economy. researchgate.net

Furthermore, an electrochemical method for the synthesis of indazolylindazolones through an oxygen reduction reaction (eORR)-induced 1,3-oxo-amination of 2H-indazoles has been reported. nih.gov In this process, 2H-indazole serves as both the aminating agent and the precursor to the indazolone. This supporting-electrolyte-free method can produce both symmetrical and unsymmetrical indazolylindazolones. nih.gov Another electrochemical method involves the phosphorothiolation of 2H-indazoles via a cross-dehydrogenative coupling reaction under metal-free and electrolyte-free conditions, which is believed to proceed through a radical pathway. bohrium.com The electrochemical reduction of 2-substituted indazoles can also be employed to selectively produce the corresponding 2-substituted indazolines. scispace.com

Metal-Free Cyclization Strategies

The development of metal-free synthetic routes is of paramount importance for creating high-value organic molecules, as it mitigates the risk of metal contamination in the final products. Several metal-free strategies for the synthesis of the 2H-indazole core have been reported.

One notable approach involves the reaction of 2-aminobenzyl alcohols with nitrosobenzenes. nih.gov This one-pot method utilizes thionyl bromide, with acetic acid playing a critical role in both the initial Mills reaction and the subsequent cyclization to form 2H-indazoles in yields up to 88%. nih.govlookchem.com The reaction proceeds at room temperature, offering a mild and efficient pathway to the indazole core. nih.gov

Another innovative metal-free method employs visible-light irradiation or thermochemistry. organic-chemistry.orgacs.org In this process, 2-((aryl/alkyl/H)ethynyl))aryltriazenes react with arylsulfinic acids to produce 3-functionalized 2H-indazoles. organic-chemistry.orgacs.org This reaction can be triggered by visible light at room temperature without the need for an external photocatalyst, proceeding through an electron donor-acceptor complex. organic-chemistry.orgacs.org Alternatively, heating 2-(ethynyl)aryltriazenes with an arylsulfinic acid in the air at 50°C leads to 2H-indazole-3-carbaldehydes via an intramolecular oxidation/cyclization. organic-chemistry.orgacs.org

Furthermore, an organophosphorus-mediated reductive cyclization of substituted benzamidines provides a route to 3-amino-2H-indazoles. mdpi.com This method facilitates N-N bond formation to construct the desired heterocyclic system. mdpi.com A related one-pot, two-step approach starting from substituted hydrazones, which are prepared from 2-nitrobenzaldehyde and phenylhydrazine, also yields 2H-indazol-2-amines through a reductive cyclization mediated by an organophosphorus reagent. mdpi.com

A visible light-induced, transition-metal-free C3-carbamoylation of 2H-indazoles has also been developed. nih.gov This method uses oxamic acids as the carbamoylating source, 4CzIPN as a photocatalyst, and cesium carbonate as a base to introduce a carbamoyl (B1232498) group at the C3 position under mild conditions. nih.gov

Starting MaterialsReagents/ConditionsProduct TypeYieldReference
2-Aminobenzyl alcohols, NitrosobenzenesThionyl bromide, Acetic acid, Room Temperature2H-IndazolesUp to 88% nih.govlookchem.com
2-((aryl/alkyl/H)ethynyl))aryltriazenes, Arylsulfinic acidsVisible light, Room Temperature3-Functionalized 2H-indazolesGood organic-chemistry.orgacs.org
2-(Ethynyl)aryltriazenes, Arylsulfinic acid50 °C, Air2H-Indazole-3-carbaldehydesGood organic-chemistry.orgacs.org
Substituted BenzamidinesOrganophosphorus reagent3-Amino-2H-indazolesNot specified mdpi.com
2-Phenyl-2H-indazole, Oxamic acids4CzIPN (photocatalyst), Cs₂CO₃, Visible lightC3-Carbamoylated 2H-indazoles42-94% nih.gov

Synthesis of Specific 2H-Indazole Derivative Classes

2,3-Disubstituted-2H-Indazole Synthesis

The synthesis of 2,3-disubstituted-2H-indazoles allows for the introduction of diverse functionalities, which is crucial for tuning the molecule's properties. One efficient method for achieving this is through a [3 + 2] dipolar cycloaddition of sydnones with arynes. acs.orgnih.gov This reaction proceeds under mild conditions and produces a variety of 2H-indazoles in good to excellent yields. acs.orgnih.gov The resulting halogenated products can be further modified using Pd-catalyzed coupling reactions to generate a diverse library of substituted indazoles. acs.org

Microwave-assisted synthesis has also been employed to produce disubstituted 2H-indazoles. benthamdirect.com This practical and high-yielding method involves the reaction of a substituted 2-bromobenzaldehyde (B122850), an aromatic amine, and sodium azide (B81097), using a copper complex, [Cu(phen)(PPh₃)₂]NO₃, as a catalyst. benthamdirect.com This one-pot sequence allows for the introduction of two points of structural diversity with high purity and yields. benthamdirect.com

A copper-mediated annulation of 2-(1-substituted vinyl) anilines with nitrosoarenes has been reported for the synthesis of 2,3-diaryl-2H-indazoles. mdpi.com This reaction is catalyzed by copper(II) acetate with oxygen as the oxidant at elevated temperatures. mdpi.com

PrecursorsMethodCatalyst/ReagentsProductKey FeaturesReference
Sydnones, Arynes[3 + 2] Dipolar CycloadditionNot specified (aryne generation)2,3-Disubstituted-2H-indazolesMild conditions, good to excellent yields, allows further functionalization. acs.orgnih.gov
2-Bromobenzaldehyde, Aromatic amine, NaN₃Microwave-assisted one-pot reaction[Cu(phen)(PPh₃)₂]NO₃Disubstituted 2H-indazolesHigh yield, high purity, scalable. benthamdirect.com
2-(1-Substituted vinyl) anilines, NitrosoarenesCopper-mediated annulationCu(OAc)₂, O₂ (oxidant), DMSO, 130 °C2,3-Diaryl-2H-indazolesGood functional group tolerance. mdpi.com

Synthesis of 2H-Indazole 1-oxides

2H-Indazole 1-oxides are valuable synthetic intermediates that can be further transformed into other functionalized indazoles. A highly efficient synthesis of these compounds has been developed involving a base-catalyzed tandem reaction. nih.govacs.orgresearchgate.netacs.org The process starts with N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which undergo quantitative conversion to 2H-indazole 1-oxides under mild conditions. nih.govacs.orgresearchgate.net This transformation involves sequential C-C and N-N bond formations. nih.gov

The synthesis is amenable to solid-phase techniques, allowing for the generation of diverse libraries of compounds. acs.org For instance, resin-bound primary amines can be reacted with 2-nitrobenzenesulfonyl chlorides, followed by alkylation with bromoketones. nih.govacs.org A brief exposure to a base like DBU then triggers the formation of the 2H-indazole 1-oxide, which can be cleaved from the resin. nih.govacs.org This method is notable for its tolerance of a wide range of substituents and its use of commercially available starting materials. nih.gov The resulting 2H-indazole 1-oxides can be subsequently deoxygenated using reagents like triphenylphosphine (B44618) or mesyl chloride with triethylamine (B128534) to afford the corresponding 2H-indazoles. nih.govacs.orgresearchgate.net These intermediates have also been shown to rearrange into quinazolines under basic conditions. nih.gov

Starting MaterialKey TransformationReagents/ConditionsProductKey FeaturesReference
N-Alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamidesBase-catalyzed tandem C-C and N-N bond formationDBU, DMF, 30 min2H-Indazole 1-oxidesMild conditions, quantitative conversion, tolerates various substituents. nih.govacs.orgresearchgate.net
Resin-bound primary amines, 2-Nitrobenzenesulfonyl chlorides, BromoketonesSolid-phase synthesis followed by base-mediated cyclizationDBU, then TFA for cleavage2H-Indazole 1-oxidesAmenable to combinatorial synthesis, access to diverse derivatives. acs.org
2H-Indazole 1-oxidesDeoxygenationTriphenylphosphine or Mesyl chloride/TEA2H-IndazolesEfficient conversion to the parent 2H-indazole. nih.govacs.orgresearchgate.net

Mechanistic Investigations of 2h Indazole Formation and Reactivity

Proposed Reaction Pathways and Intermediates

The formation of the 2H-indazole ring system can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the starting materials, reaction conditions, and catalysts employed. Key proposed mechanisms include electrocyclization reactions, pathways involving the generation and trapping of nitrene intermediates, and radical mechanisms, particularly in photochemical syntheses.

Electrocyclization Mechanisms

Electrocyclization reactions, a class of pericyclic reactions, have been proposed as a viable pathway for the formation of the 2H-indazole ring system. These reactions involve the formation of a cyclic product through the rearrangement of π-electrons in an open-chain conjugated system.

One notable example is the thermal 1,7-electrocyclization of azomethine ylides. thieme-connect.de For instance, the decarboxylative condensation of 2-nitrobenzaldehyde (B1664092) with an amino acid like sarcosine (B1681465) generates an azomethine ylide intermediate. thieme-connect.de This intermediate can then undergo a 1,7-electrocyclization to form a dihydrobenzo[c] nih.govorganic-chemistry.orgnih.govoxadiazepine, which subsequently leads to a 2-alkyl-2H-indazole 1-oxide. thieme-connect.de While this specific example leads to a 2-methyl derivative, the principle demonstrates a potential pathway for N-substituted 2H-indazoles.

Theoretical studies on the related Sundberg reductive cyclization for indole (B1671886) synthesis have also suggested that a five-center 6π electrocyclization is a plausible alternative to a nitrene-based mechanism. nih.gov This type of pathway avoids the high-energy nitrene intermediate and proceeds through a concerted cyclic transition state. Such non-nitrene pathways have been theorized for 2H-indazole synthesis as well, particularly in reductive cyclizations of nitroaromatic compounds. nih.govacs.org

Another relevant transformation is the [3+2] dipolar cycloaddition between arynes and sydnones, which provides a rapid and efficient route to 2H-indazoles under mild conditions. nih.gov This reaction involves the in situ generation of an aryne, which then undergoes a cycloaddition with the sydnone (B8496669) acting as a 1,3-dipole, leading to the formation of the indazole ring. nih.gov

Reaction TypeIntermediateProductRef
1,7-ElectrocyclizationAzomethine ylide2-Alkyl-2H-indazole 1-oxide thieme-connect.de
[3+2] Dipolar CycloadditionAryne, Sydnone2-Substituted-2H-indazole nih.gov

Nitrene-Trapping and Cyclization Pathways

A widely accepted mechanism for the formation of 2H-indazoles is through the generation and subsequent intramolecular cyclization of a nitrene intermediate. The Cadogan reaction, a classical method for synthesizing 2H-indazoles, is a prime example of this pathway. nih.govacs.org

In the Cadogan reductive cyclization, an o-nitroaromatic compound is deoxygenated, typically using a phosphorus-based reagent like triethyl phosphite (B83602) at high temperatures, to generate a nitrene. nih.govnih.gov This highly reactive nitrene intermediate then attacks an adjacent imine nitrogen, leading to the formation of the N-N bond and cyclization to the 2H-indazole ring. nih.gov This mechanistic model is supported by the fact that aromatic azides can also serve as precursors to generate the same 2H-indazoles. nih.gov

However, recent studies have provided direct evidence of competent oxygenated intermediates, suggesting that the exhaustive deoxygenation to a nitrene is not the only operative pathway. nih.govacs.org The isolation of 2H-indazole N-oxides under milder, interrupted Cadogan/Davis-Beirut reaction conditions indicates that these N-oxides are viable intermediates. nih.govnih.govresearchgate.net These findings suggest that cyclization can occur before the complete removal of oxygen from the nitro group. nih.gov The N-oxide can then be deoxygenated in a subsequent step to yield the final 2H-indazole. nih.gov This has enabled the development of formal Cadogan cyclizations that can be carried out at room temperature. acs.orgresearchgate.net

The synthesis of 2H-indazol-3-amines can also proceed via a Lewis acid-stabilized indazolyl nitrene. thieme-connect.de For example, the tin(II)-mediated cyclization of 2-(phenyldiazenyl)benzonitriles is proposed to involve such an intermediate to yield 2-phenyl-2H-indazol-3-amines. thieme-connect.de

PrecursorKey IntermediateReactionProductRef
o-NitroimineNitreneCadogan Reductive Cyclization2H-Indazole nih.govnih.gov
o-Nitroimine2H-Indazole N-oxideInterrupted Cadogan/Davis-Beirut2H-Indazole N-oxide nih.govresearchgate.net
2-(Phenyldiazenyl)benzonitrileLewis Acid Stabilized NitreneSn(II)-mediated Cyclization2H-Indazol-3-amine thieme-connect.de

Radical Mechanistic Studies in Photochemical Reactions

Photochemical methods offer alternative, often milder, conditions for the synthesis and functionalization of 2H-indazoles. These reactions can proceed through radical-based mechanisms, where light is used to initiate the formation of radical intermediates.

Visible-light-induced decarboxylative coupling reactions have been used to introduce acyl groups at the C-3 position of 2H-indazoles. In one study, the reaction of 2-phenyl-2H-indazole with an α-keto acid under visible light irradiation proceeded without the need for an external photocatalyst or oxidant. nih.gov Mechanistic experiments provided strong evidence for a radical pathway. The addition of TEMPO (2,2,6,6-tetramethylpiperidinooxyl), a well-known radical inhibitor, completely suppressed the transformation. nih.gov Furthermore, mass spectrometry analysis confirmed the formation of an adduct between TEMPO and the acyl radical, substantiating the involvement of acyl radicals as key intermediates. nih.gov

In contrast, not all photochemical syntheses of 2H-indazoles involve radical intermediates. A study on the visible light-mediated synthesis of 2H-indazoles from alkynylazobenzenes proposed a polar mechanism. acs.org The reaction is believed to proceed through an excited state of the alkynylazobenzene, followed by intramolecular attack of the azo nitrogen onto the alkyne moiety and subsequent reaction with a protic solvent like methanol. acs.org The observation that the reaction was unaffected by the presence of radical inhibitors supported the hypothesis of a polar, rather than radical, mechanism. acs.org

Other studies have implicated radical chain mechanisms, such as the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, which involves benzyl (B1604629) C-H functionalization. nih.gov DFT calculations in this case suggested a radical chain pathway where iodine assists in hydrogen abstraction from the benzylic position. nih.gov

Bond-Forming Processes in 2H-Indazole Synthesis

The construction of the 2H-indazole ring hinges on the formation of two critical bonds: a carbon-nitrogen (C-N) bond to form the pyrazole (B372694) ring fused to the benzene (B151609) ring, and a nitrogen-nitrogen (N-N) bond that is characteristic of the pyrazole core. Many modern synthetic strategies are designed as one-pot, multi-component reactions where these bond-forming events occur in a sequential or tandem manner.

Carbon-Nitrogen (C-N) Bond Formation

The formation of the C-N bond is a crucial step in many synthetic routes to 2H-indazoles. In multi-component syntheses, this often involves the reaction of an amine with an aldehyde or ketone to form an imine, or the coupling of an amine or azide (B81097) with an aryl halide.

A prominent example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide. organic-chemistry.orgacs.orggjesr.com In the proposed mechanism, the first step is the condensation of the 2-bromobenzaldehyde with the primary amine (e.g., aniline) to form a 2-bromobenzylidene imine intermediate. acs.org Subsequently, a copper-catalyzed SNAr reaction occurs between the aryl bromide and sodium azide to form an azide intermediate, thus forming a key C-N bond. acs.orggjesr.com

Palladium-catalyzed reactions are also widely used for C-N bond formation. For instance, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines via a palladium-catalyzed intramolecular amination. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of 2-bromobenzyl bromides with arylhydrazines, which proceeds through an initial intermolecular N-benzylation (C-N bond formation) followed by intramolecular N-arylation. organic-chemistry.org

ReactionCatalystPrecursorsKey C-N Bond StepRef
Three-Component SynthesisCopper(I) or Copper(II)2-Bromobenzaldehyde, Primary Amine, Sodium AzideSNAr of azide with aryl bromide organic-chemistry.orgacs.orggjesr.com
Intramolecular AminationPalladiumN-Aryl-N-(o-bromobenzyl)hydrazineIntramolecular N-arylation organic-chemistry.org
Intermolecular/Intramolecular AminationPalladium2-Bromobenzyl bromide, ArylhydrazineIntermolecular N-benzylation organic-chemistry.org

Nitrogen-Nitrogen (N-N) Bond Formation

The creation of the N-N bond is the defining step in the formation of the pyrazole ring of the indazole system. This can be achieved through various strategies, including reductive cyclization, oxidative cyclization, or cyclization of precursors that already contain a nitrogen-nitrogen linkage, such as hydrazines or azo compounds.

In the previously mentioned copper-catalyzed three-component synthesis, after the C-N bond is formed, the resulting azide intermediate undergoes copper-mediated denitrogenation. acs.org This is followed by an intramolecular cyclization involving the imine nitrogen and the remaining azide nitrogen, leading to the formation of the N-N bond and the 2H-indazole ring. acs.orggjesr.comresearchgate.net

Reductive cyclization methods are also common. The reaction of ortho-imino-nitrobenzene substrates with a reducing agent like tri-n-butylphosphine involves the reduction of the nitro group, which then allows for intramolecular cyclization and N-N bond formation with the imine nitrogen. organic-chemistry.org Similarly, the tin(II) chloride-mediated cyclization of 2-(phenyldiazenyl)benzonitriles to give 2-phenyl-2H-indazol-3-amines proceeds via reductive cyclization where the N-N bond of the azo group is incorporated into the newly formed ring. thieme-connect.de

Oxidative cyclization provides another route. An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been developed to selectively synthesize 2-substituted 2H-indazoles. organic-chemistry.org Furthermore, a tandem reaction involving a base-catalyzed C-C bond formation followed by N-N bond formation can convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides, which can then be deoxygenated. nih.gov

Reaction TypeCatalyst/ReagentPrecursorsKey N-N Bond StepRef
Three-Component SynthesisCopper2-Bromobenzaldehyde, Primary Amine, Sodium AzideIntramolecular cyclization of azide intermediate acs.orggjesr.com
Reductive CyclizationTri-n-butylphosphineo-Imino-nitrobenzeneCyclization of reduced nitro group onto imine organic-chemistry.org
Reductive CyclizationTin(II) Chloride2-(Phenyldiazenyl)benzonitrileCyclization incorporating azo group thieme-connect.de
Oxidative CyclizationOxidant2-Aminomethyl-phenylamineIntramolecular oxidative N-N coupling organic-chemistry.org
Tandem C-C/N-N FormationBase (DBU)N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamideIntramolecular cyclization of nitro group nih.gov

Carbon-Hydrogen (C-H) Functionalization Mechanisms

The direct functionalization of carbon-hydrogen (C-H) bonds in 2-aryl-2H-indazoles, including the specific compound 2-phenyl-2H-indazol-3-amine, represents a powerful and atom-economical strategy for the synthesis of diverse derivatives. researchgate.net Mechanistic investigations have revealed several pathways for C-H functionalization, primarily targeting the C3 position of the indazole core and the ortho-position of the 2-phenyl ring. These reactions can proceed through transition-metal-catalyzed or radical-mediated pathways. researchgate.net

Transition-metal catalysis, particularly with rhodium(III), has been effectively employed for the ortho-C-H functionalization of the 2-phenyl group. acs.orgnih.gov The generally accepted mechanism for this transformation involves the coordination of the N1 atom of the indazole ring to the metal center, which then directs the cleavage of the ortho-C-H bond of the phenyl ring to form a five-membered rhodacycle intermediate. nih.gov This intermediate can then react with various coupling partners, such as aldehydes or sulfoxonium ylides. researchgate.netacs.org For instance, in the reaction with aldehydes, the rhodacycle intermediate adds to the aldehyde, followed by cyclative capture and aromatization to yield the ortho-functionalized product. acs.orgnih.gov The regioselectivity of this process is influenced by both electronic and steric factors of the substituents on the azobenzene (B91143) precursor. acs.org

Radical-mediated C-H functionalization at the C3 position of 2-aryl-2H-indazoles has also been extensively studied. researchgate.net These reactions are often initiated by a radical initiator or through photoredox catalysis. For example, the C3-acylation or benzoylation of 2H-indazoles can be achieved using various precursors like aldehydes, benzyl alcohols, or styrenes in the presence of an oxidant such as tert-butyl peroxybenzoate (TBPB). researchgate.net The mechanism is believed to involve the generation of an acyl radical, which then adds to the electron-rich C3 position of the 2H-indazole ring. Subsequent hydrogen abstraction and aromatization lead to the final product. Similarly, visible-light-promoted C3-carbamoylation has been achieved using a photocatalyst, where a radical species is generated from an oxamic acid precursor and then attacks the C3 position. frontiersin.org

Below is a table summarizing various C-H functionalization reactions on the 2-aryl-2H-indazole scaffold, providing insights into the potential reactivity of 2-phenyl-2H-indazol-3-amine.

Catalyst/PromoterCoupling PartnerFunctionalized PositionProduct TypeRef.
[CpRhCl₂]₂/AgSbF₆Aldehydesortho-C2' of phenyl ringortho-Aryl-2H-indazoles acs.orgnih.gov
[CpRhCl₂]₂/AgSbF₆Sulfoxonium ylidesortho-C2' of phenyl ringortho-Acylmethylated 2-phenylindazoles researchgate.net
tert-Butyl peroxybenzoate (TBPB)Aldehydes/Benzyl alcoholsC33-Acyl/Benzoyl-2H-indazoles researchgate.net
4CzIPN (photocatalyst)Oxamic acidsC33-Carbamoyl-2H-indazoles frontiersin.org
Electrochemical oxidation-Benzylic C-H of ortho-alkyl group2H-Indazole derivatives researchgate.net

Derivatization and Functionalization Strategies for the 2h Indazole Core

Regioselective Functionalization at C-3 Position

The C-3 position of the 2H-indazole ring is a primary site for functionalization, often targeted through transition metal-catalyzed C-H activation or radical pathways. nih.govresearchgate.net A multitude of substituents, including aryl, acyl, amino, and sulfonyl groups, have been successfully introduced at this position. researchgate.net

Direct C-H amination at the C-3 position provides a straightforward route to compounds such as 2-phenyl-2H-indazol-3-amine. Various methods have been developed to achieve this transformation.

An organophotoredox-catalyzed oxidative coupling has been demonstrated for the C-H amination of 2H-indazoles with a wide range of amines. researchgate.net This method utilizes an acridinium-based photocatalyst and operates under ambient conditions, tolerating aliphatic primary and secondary amines, as well as azoles. researchgate.net The reaction is proposed to proceed through a single electron transfer (SET) pathway, where the excited photocatalyst oxidizes the 2H-indazole to a radical cation intermediate, which then reacts with the amine. researchgate.net

Copper-catalyzed C-3 amination of 2H-indazoles with other 2H-indazoles or indazol-3(2H)-ones has also been developed. acs.orgnih.gov This reaction proceeds under mild conditions and is believed to occur via a radical pathway, producing a series of indazole-containing indazol-3(2H)-one derivatives in moderate to excellent yields. acs.orgnih.gov Furthermore, electrochemical methods have been employed for the C-3 amination of 2H-indazoles, offering a green and sustainable approach. researchgate.net

Table 1: Examples of C-3 Amination Reactions on 2-Phenyl-2H-Indazole.
Amine SourceCatalyst/MethodKey ConditionsYieldReference
Aliphatic/Aromatic AminesMes-Acr-MeClO₄ (Photocatalyst)Visible Light (450-530 nm), 1,2-DCE, rtGood researchgate.net
1H-PyrazoleElectrochemistry (Pt cathode, Graphite anode)Constant current (5 mA), CH₃CN, rtGood researchgate.net
Indazol-3(2H)-onesCopper CatalystMild ConditionsModerate to Excellent nih.gov

The introduction of acyl and carbamoyl (B1232498) groups at the C-3 position is a valuable strategy for creating derivatives with potential biological activity.

Acylation: A direct C-3 acylation of 2H-indazoles has been achieved using a nickel(II)-catalyzed reaction with aldehydes. rsc.org This method employs aldehydes as the acylating agents, representing a convenient and economical approach. rsc.org The reaction, which tolerates both aryl and alkyl aldehydes, is proposed to proceed through a radical pathway initiated by tert-butyl hydroperoxide (TBHP). rsc.org This protocol provides a direct coupling of the 2H-indazole's C-3 position with an acyl group, yielding 3-acyl-2H-indazoles in yields up to 91%. rsc.org Another approach involves a microwave-assisted, Selectfluor-mediated regioselective C-3 formylation using DMSO as the formylating agent, which also likely proceeds through a radical pathway. thieme-connect.de

Carbamoylation: Direct C-H carbamoylation offers an efficient alternative to traditional condensation methods, as it avoids the need for pre-functionalization of the indazole ring. nih.govfrontiersin.org A visible-light-promoted, transition-metal-free method has been developed for the C-3 carbamoylation of 2H-indazoles. nih.govfrontiersin.orgnih.gov This reaction uses oxamic acids as the carbamoyl source, an organic photocatalyst (4CzIPN), and a base under mild conditions. nih.govnih.gov The protocol has been successfully applied to the late-stage modification of drug molecules. nih.gov An earlier method reported by Lee's group used oxamic acid with a strong oxidant, (NH₄)S₂O₈, at elevated temperatures. nih.govfrontiersin.org

Table 2: C-3 Acylation and Carbamoylation of 2-Phenyl-2H-Indazole.
Reaction TypeReagentCatalyst/PromoterKey ConditionsReference
AcylationAldehydesNi(II)TBHP, PivOH rsc.org
FormylationDMSOSelectfluorMicrowave irradiation thieme-connect.de
CarbamoylationOxamic Acids4CzIPN (Photocatalyst)Visible Light, Cs₂CO₃ frontiersin.orgnih.gov

Heterodifunctionalization strategies enable the simultaneous introduction of two different functional groups. While many such reactions build the indazole core itself, some methods functionalize the pre-formed scaffold. acs.orgnih.gov A notable example is the palladium-catalyzed C-H functionalization of 2H-indazoles at the C-3 position via an isocyanide insertion strategy. acs.org This protocol allows for the synthesis of novel, skeletally diverse scaffolds by constructing four bonds in a one-pot process. The reaction is versatile and leads to the formation of unprecedented benzoxazinoindazoles and indazoloquinoxalines. acs.org This represents a powerful method for converting the C-3 position into a linkage point for a new fused heterocyclic system. acs.org

Substitution and Modification on the Phenyl Ring at N-2

The phenyl ring at the N-2 position is not merely a passive substituent; it can be actively involved in directing further functionalization. The 2H-indazole moiety can act as a directing group in transition-metal-catalyzed C-H activation, enabling regioselective modifications at the ortho-position (C-2') of the N-2 phenyl ring. nih.govresearchgate.netnih.gov

A rhodium(III)-catalyzed direct acylmethylation of 2H-indazoles with sulfoxonium ylides has been achieved via a chelation-assisted strategy. researchgate.net This protocol provides regioselective access to a variety of ortho-acylmethylated 2-phenylindazole derivatives in moderate to good yields. researchgate.net Similarly, a rhodium-catalyzed, alcohol-mediated ortho-functionalization through sequential C-H activation and carbenoid insertion has been developed to furnish ortho-alkylated aryl-2H-indazoles. researchgate.net Manganese(I)-catalyzed ortho C-H functionalization with para-formaldehyde can yield C-2' hydroxymethylated 2H-indazoles, which can be further oxidized to formyl groups or used to construct indazolebenzoxazine derivatives. researchgate.net

Expansion of the 2H-Indazole Core to Polycyclic Systems

The 2H-indazole core can serve as a building block for the synthesis of more complex, fused polycyclic systems. These annulation reactions significantly increase the structural complexity and can lead to novel scaffolds with unique properties.

One strategy involves a reaction that proceeds through a sequential conjugate addition of the ortho-C–H bond of the N-2 aryl group, followed by an oxidative annulation of the indazole ring to generate fused polycyclic scaffolds. researchgate.net As mentioned previously, the palladium-catalyzed isocyanide insertion at the C-3 position is a powerful tool for core expansion, leading to the one-pot synthesis of benzoxazinoindazoles, indazoloquinoxalines, and benzoxazinoindazolones. acs.org Additionally, Mn(I)-catalyzed reactions can be controlled by the choice of oxidant to selectively produce indazolobenzoxazine derivatives. researchgate.net These transformations demonstrate the versatility of the 2H-indazole scaffold in constructing elaborate, multi-ring heterocyclic systems.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2H-Indazol-3-amine, 2-phenyl-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity and spatial relationships of atoms within the molecule.

The structural assignment of 2H-Indazol-3-amine, 2-phenyl- is achieved through the detailed analysis of its ¹H, ¹³C, and ¹⁵N NMR spectra. Each nucleus provides unique information that, when combined, paints a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2H-Indazol-3-amine, 2-phenyl-, a characteristic ¹H NMR spectrum has been reported in deuterated acetonitrile (B52724) (CD₃CN). googleapis.com It features a singlet at approximately 8.32 ppm, corresponding to the proton at position 3 (H-3) of the indazole ring, and a broad singlet at 5.25 ppm for the two protons of the amino group (-NH₂). googleapis.com The protons of the phenyl group and the benzo part of the indazole ring typically appear as a complex multiplet pattern in the aromatic region.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While specific experimental data for 2H-Indazol-3-amine, 2-phenyl- is not widely published, the chemical shifts can be predicted based on established data for related 2H-indazoles. A key diagnostic signal for 2-substituted indazoles is the chemical shift of the C-3 carbon, which is expected to resonate in the range of δ 123–124 ppm. thieme-connect.de This is significantly different from the C-3 signal in 1-substituted indazoles, providing a clear method for regioisomeric assignment. thieme-connect.de The remaining carbon signals for the phenyl and indazole rings would be assigned using 2D techniques like HSQC and HMBC.

¹⁵N NMR: As a molecule containing three nitrogen atoms, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of these nuclei. The sensitivity of ¹⁵N NMR is low due to the low natural abundance of the ¹⁵N isotope, often requiring specialized techniques like HMBC or the use of ¹⁵N-enriched samples. rsc.org For indazole systems, the chemical shifts are highly dependent on the substitution pattern. In 2-substituted-2H-indazoles, the N-1 and N-2 nitrogens resonate at distinct frequencies that differ significantly from those in the corresponding 1-substituted isomers, making ¹⁵N NMR a valuable tool for distinguishing between them. thieme-connect.de The exocyclic amino nitrogen would also exhibit a characteristic chemical shift.

Nucleus Position Expected Chemical Shift (δ, ppm) Notes
¹HH-3~8.32 (singlet)Reported in CD₃CN. googleapis.com
¹H-NH₂~5.25 (broad singlet)Reported in CD₃CN. googleapis.com
¹HAromatic-H7.0 - 8.1 (multiplets)Protons on the phenyl and indazole benzo rings.
¹³CC-3~123 - 124Characteristic for 2-substituted-2H-indazoles. thieme-connect.de
¹³CAromatic-C110 - 150Expected range for indazole and phenyl carbons.
¹⁵NN-1, N-2, -NH₂VariesHighly sensitive to substitution and tautomeric form.

The synthesis of substituted indazoles can often lead to a mixture of N-1 and N-2 regioisomers. NMR spectroscopy provides definitive methods to distinguish between 2H-Indazol-3-amine, 2-phenyl- and its isomer, 1-phenyl-1H-indazol-3-amine.

¹H and ¹³C Chemical Shifts: As mentioned, the ¹³C chemical shift of C-3 is a reliable indicator of N-2 substitution (δ ~123-124 ppm) versus N-1 substitution (δ ~132-133 ppm). thieme-connect.de In the ¹H NMR spectrum, the proton at position 7 (H-7) is particularly sensitive to the substitution pattern. In N-2 isomers like 2-phenyl-2H-indazol-3-amine, H-7 is deshielded and appears at a higher frequency due to the anisotropic effect of the N-1 lone pair.

2D NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to identify protons that are close in space. For the 2-phenyl isomer, a cross-peak would be expected between the ortho-protons of the phenyl ring and the H-3 proton of the indazole ring, confirming their spatial proximity. Conversely, for the N-1 isomer, a NOESY correlation would be observed between the phenyl protons and the H-7 proton.

Furthermore, 3-aminoindazoles can theoretically exist in an amino-imino tautomeric equilibrium. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, can effectively probe this phenomenon. The chemical shifts of C-3, N-2, and the exocyclic nitrogen would be markedly different between the amino (C-NH₂) and the imino (C=NH) forms, allowing for the identification of the predominant tautomer in solution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of 2H-Indazol-3-amine, 2-phenyl-.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For 2H-Indazol-3-amine, 2-phenyl-, the exact mass can be calculated from its molecular formula, C₁₃H₁₁N₃. Experimental measurement of this value via HRMS, typically using techniques like Electrospray Ionization (ESI), would confirm the molecular formula and rule out other potential compositions with the same nominal mass.

Property Value
Molecular FormulaC₁₃H₁₁N₃
Nominal Mass209 amu
Monoisotopic (Exact) Mass209.09530 Da

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of synthesized 2H-Indazol-3-amine, 2-phenyl-. An LC method can be developed to separate the target compound from any starting materials, byproducts, or regioisomers. The mass spectrometer then serves as a highly specific detector, confirming the identity of the main peak by its molecular weight and helping to identify any impurities present in the sample. This is particularly useful for analyzing crude reaction mixtures to determine the ratio of N-1 and N-2 isomers formed during synthesis.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state. By diffracting X-rays off a single crystal of 2H-Indazol-3-amine, 2-phenyl-, a three-dimensional model of the electron density can be generated.

This analysis would provide precise data on:

Connectivity and Regiochemistry: It would offer absolute confirmation that the phenyl group is attached to the N-2 position of the indazole ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, providing insight into the hybridization and electronic nature of the bonds.

Molecular Conformation: It would reveal the planarity of the indazole ring system and the dihedral angle between the indazole and the phenyl ring.

Intermolecular Interactions: Crucially, it would identify how molecules pack in the crystal lattice. This includes identifying hydrogen bonds formed by the 3-amino group, which are critical for understanding the compound's physical properties and its potential interactions with biological targets. For instance, crystal structures of related 2H-indazoles have revealed extensive intermolecular hydrogen bonding networks that dictate the supramolecular architecture. thieme-connect.de

Although a specific crystal structure for 2H-Indazol-3-amine, 2-phenyl- has not been identified in the surveyed literature, this technique remains the gold standard for unambiguous solid-state structural proof.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2H-Indazol-3-amine, 2-phenyl- is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

The primary amine (-NH₂) group is a key feature of this molecule and is anticipated to show two distinct stretching vibrations in the region of 3400-3200 cm⁻¹. The asymmetric stretching vibration typically appears at a higher wavenumber, while the symmetric stretching vibration is observed at a lower wavenumber. Additionally, the N-H bending vibration, or scissoring motion, is expected to produce a medium to strong absorption band around 1650-1580 cm⁻¹.

The aromatic nature of the indazole and phenyl rings gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings will likely produce a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern of the aromatic rings, are expected in the fingerprint region between 900 and 675 cm⁻¹.

The indazole ring itself contains a C=N bond, and its stretching vibration is anticipated to be observed in the 1680-1620 cm⁻¹ region. This band may sometimes overlap with the aromatic C=C stretching bands.

Interactive Data Table: Predicted Infrared Absorption Bands for 2H-Indazol-3-amine, 2-phenyl-

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric N-H StretchPrimary Amine (-NH₂)3400 - 3300Medium
Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3200Medium
Aromatic C-H StretchAromatic Rings3100 - 3000Medium to Weak
C=N StretchIndazole Ring1680 - 1620Medium
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
Aromatic C=C StretchAromatic Rings1600 - 1450Medium, Sharp
Aromatic C-H Bend (Out-of-plane)Aromatic Rings900 - 675Medium to Strong

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Electronic and Fluorescence Spectroscopy for Photophysical Behavior Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. For 2H-Indazol-3-amine, 2-phenyl-, the presence of extended π-conjugation due to the fused aromatic system of the indazole ring and the attached phenyl group is expected to result in strong absorption in the UV region.

The UV-Vis spectrum is anticipated to display multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The high-energy π → π* transitions are likely to occur in the shorter wavelength UV region (around 200-280 nm), while the lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may appear as a weaker, longer-wavelength shoulder. The position of the absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has been excited by absorbing light. Many indazole derivatives are known to be fluorescent. Following excitation at its absorption maximum, 2H-Indazol-3-amine, 2-phenyl- is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The difference between the absorption maximum (λex) and the emission maximum (λem) is known as the Stokes shift.

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τF) are important parameters that characterize the photophysical behavior of the molecule. The presence of the amino group at the 3-position of the indazole ring can significantly influence the photophysical properties, potentially leading to interesting solvatochromic and pH-dependent fluorescence behavior. Research on related 2-aryl-2H-indazoles has shown that they can be a new class of fluorophores. nih.gov

Interactive Data Table: Predicted Photophysical Properties of 2H-Indazol-3-amine, 2-phenyl-

ParameterDescriptionPredicted Value
λabs (nm)Wavelength of maximum absorption~250-350
ε (M⁻¹cm⁻¹)Molar absorptivity10⁴ - 10⁵
λem (nm)Wavelength of maximum fluorescence emission~350-450
Stokes Shift (nm)Difference between λem and λabs50 - 100
ΦFFluorescence Quantum Yield0.1 - 0.5

Note: These values are estimations based on the photophysical properties of structurally similar 2-phenyl-2H-indazole derivatives and are subject to variation based on solvent and experimental conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 2-phenyl-2H-indazole scaffold, these methods have been employed to elucidate electronic and photophysical characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indazole derivatives to calculate optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps.

Studies on various indazole derivatives have utilized DFT to understand their chemical reactivity and stability. nih.gov For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

The distribution of HOMO and LUMO across the molecule reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For the indazole scaffold, these orbitals are typically distributed across the entire molecule. nih.gov Natural Bond Orbital (NBO) analysis, another computational technique, can identify key orbital interactions that contribute to the molecule's stability, such as the delocalization of electron density within the indazole ring system. asianrepo.org

Table 1: Representative DFT-Calculated Electronic Properties of Indazole Derivatives

Note: The following data is illustrative of typical values obtained for indazole derivatives and not specific to 2H-Indazol-3-amine, 2-phenyl-.

Compound Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Indazole-3-carboxamide A -6.5 -1.5 5.0
Indazole-3-carboxamide B -6.8 -2.0 4.8

Ground and Excited State Calculations for Photophysical Properties

The 2H-indazole scaffold is known to be a component of molecules with interesting fluorophoric and photophysical properties. Computational studies, particularly Time-Dependent DFT (TD-DFT), are used to investigate the electronic transitions between the ground and excited states, which govern how these molecules interact with light.

A study on substituted 2H-indazoles employed DFT calculations with the CAM-B3LYP functional and a 6-311++G** basis set to investigate their photophysical behavior in both isolated and solvent environments. researchgate.net These calculations help predict absorption and fluorescence spectra. The results are then often compared with experimental steady-state absorption and emission spectra to validate the computational model. researchgate.net

Such studies also explore solvatochromism—the change in color (and hence, spectral properties) when a compound is dissolved in different solvents. By analyzing the shifts in absorption and emission spectra in solvents of varying polarity, researchers can understand the nature of the molecule's excited state and its interaction with the solvent. researchgate.net This is often visualized using Lippert plots, which correlate the Stokes shift (the difference between emission and absorption maxima) with solvent polarity parameters. researchgate.net

Table 2: Experimental Photophysical Data for a Substituted 2H-Indazole Derivative in Various Solvents

Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
Cyclohexane 350 400 3571
Dioxane 355 415 4100
Ethyl Acetate (B1210297) 358 425 4550
Acetonitrile (B52724) 360 440 5200
Methanol 362 455 5680

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in medicinal chemistry for predicting how a ligand, such as a 2-phenyl-2H-indazole derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are performed to predict the preferred orientation of a molecule when bound to a receptor. This helps in identifying potential molecular targets and understanding the structural basis of biological activity.

For example, in silico studies have been conducted on 2-aryl indazole derivatives to evaluate their potential anticancer activity. nih.gov Docking simulations can predict the binding affinity (often expressed as a docking score or binding energy) of the compounds to the active site of target proteins involved in cancer pathways. nih.govresearchgate.net In another study, the biological significance of 2H-indazole derivatives was investigated through docking studies with the active site of human casein kinase (C2K) alpha, a protein implicated in various cellular processes. researchgate.net

Beyond predicting binding affinity, docking studies provide detailed characterization of the binding mode. This includes identifying the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

These simulations reveal the most stable conformation of the ligand within the binding pocket. For instance, docking results for 2-aryl indazole derivatives against cancer-related proteins can show key hydrogen bond interactions with specific residues like glutamine or lysine, or hydrophobic interactions with leucine or valine residues, which are crucial for stabilizing the ligand-protein complex. researchgate.net This detailed understanding of the binding mode is critical for structure-based drug design, allowing chemists to modify the ligand's structure to enhance its binding affinity and selectivity for the target.

Table 3: Example of Predicted Interactions from a Molecular Docking Study of an Indazole Derivative

Target Protein Interacting Amino Acid Interaction Type Ligand Moiety Involved
Kinase A Thr199 Hydrogen Bond Carbonyl Oxygen
Kinase A Gln92 Hydrogen Bond Indazole Nitrogen
Kinase A Val85 Hydrophobic Phenyl Ring

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For the 2-phenyl-2H-indazole scaffold, structure-activity relationship (SAR) analyses have been crucial in identifying key structural features that influence their biological effects. A notable study investigated a series of 22 2-phenyl-2H-indazole derivatives for their antiprotozoal activity against parasites like E. histolytica and G. intestinalis. nih.govnih.gov The biological assays revealed that specific substitutions on the 2-phenyl ring significantly impact potency. nih.govnih.gov

The findings indicated that the presence of electron-withdrawing groups on the 2-phenyl ring generally favors antiprotozoal activity. nih.govresearchgate.netresearchgate.net For example, derivatives substituted with methoxycarbonyl, chloro, and trifluoromethyl groups showed the highest potency, with IC₅₀ values often below 0.050 µM. nih.gov This information is invaluable for building a QSAR model, where molecular descriptors representing electronic properties (like Hammett constants), steric properties (like molar refractivity), and hydrophobic properties (like logP) are correlated with the observed biological activity (e.g., pIC₅₀). Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Cheminformatic tools are also used to generate Structure-Activity Similarity (SAS) maps, which visualize the activity landscape of a set of compounds and help identify "activity cliffs"—pairs of structurally similar compounds with a large difference in activity. nih.govresearchgate.net

Table 4: Structure-Activity Relationship of 2-Phenyl-2H-Indazole Derivatives Against G. intestinalis

Data sourced from a study on antiprotozoal indazole derivatives. nih.govresearchgate.net

Compound ID R (Substitution on 2-phenyl ring) IC₅₀ (µM)
1 H 0.078
2 4-Cl 0.051
6 4-CF₃ 0.069
13 3-CF₃ 0.053
16 2-Cl 0.031
18 2-COOCH₃ 0.032
20 2-CF₃ 0.027

| 22 | 2-COOH | 0.023 |

Development of Predictive Models for Molecular Recognition

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. For "2H-Indazol-3-amine, 2-phenyl-", the development of robust QSAR models can elucidate the key structural features that govern its molecular recognition by biological targets.

QSAR models are developed by establishing a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or structural descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. For a series of "2H-Indazol-3-amine, 2-phenyl-" derivatives, a typical QSAR study would involve the generation of a dataset of analogues with varying substituents on the phenyl ring or the indazole core, along with their experimentally determined biological activities.

The process involves the use of various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests, to build the predictive model. For instance, a hypothetical QSAR model for a series of "2H-Indazol-3-amine, 2-phenyl-" derivatives might reveal that electron-withdrawing groups on the phenyl ring and a specific volume of substituents at certain positions enhance the inhibitory activity against a particular enzyme. Such models are crucial for prioritizing the synthesis of new compounds with potentially higher efficacy. nih.gov

Molecular docking simulations are another powerful tool for predicting molecular recognition. These simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For "2H-Indazol-3-amine, 2-phenyl-", docking studies can be performed against the active site of a target protein to understand its binding mode and interactions. The results can provide valuable information on hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. For example, docking studies on indazole derivatives have been used to interpret experimental results and suggest binding modes against human COX-2. nih.gov

Below is an example of a data table that could be generated from a QSAR study on "2H-Indazol-3-amine, 2-phenyl-" derivatives.

Compound IDSubstituent (R)LogPElectronic Parameter (σ)Steric Parameter (Es)Predicted Activity (pIC50)
1 H2.50.000.005.2
2 4-Cl3.20.23-0.975.8
3 4-CH33.0-0.17-1.245.4
4 4-NO22.40.78-2.526.1
5 3-F2.70.34-0.465.6

Topological Parameter Analysis for Structural Effects on Interaction

Topological descriptors are numerical values derived from the graph representation of a molecule. frontiersin.orgfrontiersin.org They encode information about the size, shape, branching, and connectivity of atoms within the molecule and are widely used in QSAR and Quantitative Structure-Property Relationship (QSPR) studies due to their simplicity and ease of calculation. researchgate.netnih.gov For "2H-Indazol-3-amine, 2-phenyl-", the analysis of topological parameters can provide significant insights into how its structural features influence its interactions with other molecules.

Commonly used topological indices include the Wiener index, Randić connectivity index, and Kier & Hall shape indices. frontiersin.orgfrontiersin.org By correlating these indices with the biological activity of a series of "2H-Indazol-3-amine, 2-phenyl-" derivatives, it is possible to identify the structural motifs that are critical for a specific interaction. For example, a strong correlation between the Randić index and the observed activity might suggest that the degree of branching in the substituents plays a crucial role in the molecular interaction.

The application of topological descriptors in drug design is a well-established field. nih.gov These descriptors help in identifying which structural aspects of a molecule are pivotal for its biological activity. frontiersin.orgfrontiersin.org

The following table illustrates how topological parameters could be used in a QSAR study for "2H-Indazol-3-amine, 2-phenyl-" derivatives.

Compound IDSubstituent (R)Wiener Index (W)Randić Index (χ)Kier Shape Index (κ1)Experimental Activity (pIC50)
1 H8504.755.235.2
2 4-Cl9205.105.895.8
3 4-CH39055.055.655.4
4 4-NO29805.356.126.1
5 3-F9155.085.805.6

Thermodynamic and Kinetic Pathway Calculations

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are invaluable for investigating the thermodynamic and kinetic aspects of chemical reactions and molecular interactions involving "2H-Indazol-3-amine, 2-phenyl-". These calculations can provide a detailed understanding of reaction mechanisms, transition state geometries, and the relative stabilities of reactants, intermediates, and products.

Thermodynamic calculations can predict the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactions. For instance, DFT calculations can be employed to determine the most stable tautomeric form of "2H-Indazol-3-amine, 2-phenyl-" or to evaluate the binding affinity of the molecule to a receptor by calculating the free energy of binding. A negative ΔG for a binding process would indicate a spontaneous and favorable interaction.

Kinetic pathway calculations focus on determining the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies for different possible reaction pathways. This information is crucial for understanding the reaction rates and for proposing reaction mechanisms. For example, DFT studies on other heterocyclic systems have been used to elucidate reaction mechanisms and the role of catalysts. researchgate.net

A hypothetical study on the N-arylation of 3-aminoindazole to form "2H-Indazol-3-amine, 2-phenyl-" could involve calculating the energy profile of the reaction pathway, as illustrated in the table below.

Reaction StepSpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
1Reactants (3-aminoindazole + Phenyl halide)0.00.0
2Oxidative Addition Complex-5.2-4.8
3Transition State 1+15.8+16.2
4Intermediate-10.1-9.5
5Transition State 2+12.3+12.9
6Products ("2H-Indazol-3-amine, 2-phenyl-")-25.6-24.9

These computational approaches provide a powerful complement to experimental studies, offering atomic-level insights that can guide the synthesis and application of "2H-Indazol-3-amine, 2-phenyl-" and its derivatives.

Applications in Chemical Biology and Medicinal Chemistry Research Mechanistic Focus

Role as Chemical Building Blocks in Complex Molecule Synthesis

The 2-phenyl-2H-indazole scaffold is a fundamental starting point for the synthesis of more elaborate molecules with tailored biological functions. Its structural integrity and amenable reactivity allow for systematic chemical modifications. Researchers utilize this core to generate libraries of derivatives by introducing various functional groups at different positions on both the indazole ring and the N2-phenyl substituent.

A common synthetic approach involves a one-pot procedure that combines ultrasound-assisted synthesis with Cadogan's cyclization, providing an efficient route to the core 2-phenyl-2H-indazole structure. nih.govproquest.comresearchgate.net From this central scaffold, further derivatization is achieved through standard organic chemistry reactions. For instance, in the development of antiproliferative agents, the 1H-indazole-5-amine intermediate can be reacted with substituted pyrimidines to create complex indazol-pyrimidine hybrids. mdpi.com Similarly, in the pursuit of kinase inhibitors, the indazole core is often elaborated with side chains designed to interact with specific pockets of the target enzyme, such as the ATP-binding site. nih.govnih.gov This modular approach, starting with the 2-phenyl-2H-indazole unit, is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space to identify compounds with desired therapeutic properties.

Scaffold Hybridization and Bioisosteric Replacement Strategies in Compound Design

The 2-phenyl-2H-indazole moiety is frequently employed in sophisticated drug design strategies, including scaffold hybridization and bioisosteric replacement.

Scaffold Hybridization: This strategy involves combining the indazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. A notable example is the hybridization of indazole and pyrimidine (B1678525) moieties, both of which are present in clinically approved kinase inhibitors like Pazopanib. mdpi.com By linking these two scaffolds, researchers aim to create molecules that can form multiple, high-affinity interactions with their biological targets, potentially leading to enhanced potency and selectivity. mdpi.com

Bioisosteric Replacement: Bioisosterism is the substitution of one atom or group with another that results in a new compound with similar biological activity. The indazole nucleus is considered a bioisostere of indole (B1671886) and benzimidazole (B57391), two other critical scaffolds in medicinal chemistry. acs.orgnih.gov This similarity allows medicinal chemists to perform "scaffold hopping," replacing a benzimidazole core with an indazole, for example, to modulate physicochemical properties like solubility, metabolic stability, or target-binding affinity. nih.gov In studies comparing 2-phenyl-2H-indazole derivatives with antiprotozoal 1H-benzimidazoles, both scaffolds were found to occupy a similar chemical property space while exhibiting potent activity, validating the bioisosteric relationship between them. nih.gov This strategy is a powerful tool for optimizing lead compounds and navigating patent landscapes.

Investigations into Molecular Mechanisms of Action

Understanding how 2-phenyl-2H-indazole-based compounds exert their effects at a molecular level is crucial for their development as therapeutic agents or research tools.

Probing Enzyme Inhibition Mechanisms (e.g., Kinases, COX-2)

Kinase Inhibition: The indazole scaffold is a key component of numerous kinase inhibitors. rsc.org Derivatives are designed to target the ATP-binding site of protein kinases, which are crucial regulators of cell signaling. nih.gov Molecular docking studies reveal that the indazole ring often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP pocket. nih.govbiotech-asia.org

For example, certain 1H-indazol-3-amine derivatives have been shown to bind tightly to the hinge region of Fibroblast Growth Factor Receptor 1 (FGFR1), stabilized by hydrogen bonds and π–π stacking interactions. nih.gov Similarly, indazole-based compounds have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov These inhibitors can be designed as Type I inhibitors, binding to the active conformation of the kinase. nih.gov The specific substitutions on the 2-phenyl ring and other positions of the indazole core determine the compound's selectivity and potency against different kinases. nih.govbiopolymers.org.ua

Cyclooxygenase-2 (COX-2) Inhibition: While less prominently featured for the 2-phenyl-2H-indazole scaffold specifically, indazole-containing compounds have been explored as anti-inflammatory agents, a property often linked to the inhibition of COX enzymes. The mechanism of selective COX-2 inhibitors involves exploiting structural differences between the COX-1 and COX-2 active sites. Specifically, the active site of COX-2 is larger and possesses a side pocket not present in COX-1. Inhibitors are designed with bulky substituents that can fit into this side pocket, thereby achieving selective inhibition of COX-2 and reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Studies of Interactions with Specific Cellular Pathways (e.g., Cell Signaling, Proliferation)

Derivatives of the 2-phenyl-2H-indazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.govacs.org Mechanistic studies have begun to unravel the cellular pathways through which these compounds operate.

For instance, one potent indazole derivative, compound 2f , was found to induce apoptosis (programmed cell death) in breast cancer cells. nih.gov Its mechanism involves the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This indicates that the compound triggers the intrinsic, mitochondria-mediated apoptotic pathway. nih.gov Other indazole derivatives have shown the ability to inhibit cell proliferation and colony formation, key hallmarks of cancer. nih.gov The antiproliferative effects are often linked to the inhibition of specific protein kinases that drive cell growth and survival, such as EGFR, which can trigger downstream signaling cascades like the RAS-RAF-ERK and PI3K-AKT pathways. nih.govwjgnet.com

Elucidation of Molecular Targets for Antiprotozoal and Antimicrobial Research Agents

The 2-phenyl-2H-indazole scaffold has proven to be a particularly fruitful starting point for the development of potent antiprotozoal agents. researchgate.net Derivatives have shown significant in vitro activity against parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, often with greater potency than the standard drug, metronidazole. nih.govnih.govmdpi.com

While the precise molecular targets are still under active investigation, the mechanism of action for many antiprotozoal drugs involves inducing oxidative stress or interfering with critical metabolic pathways within the parasite. uomus.edu.iq For E. histolytica, potential targets include antioxidant enzymes like thioredoxin reductase and peroxiredoxin, which the parasite relies on to survive in the host environment. mdpi.com Another possible mechanism involves the interaction with key parasitic proteins, such as the Gal/GalNAc lectin, which is crucial for the parasite's adherence to host cells. mdpi.com The broad efficacy of indazole derivatives suggests they may interfere with fundamental processes common to these anaerobic protozoa. The mechanism of the current drug of choice, metronidazole, involves the reductive activation of its nitro group by parasitic proteins like ferredoxin to form cytotoxic compounds that damage DNA and other macromolecules. uomus.edu.iq It is plausible that indazole-based compounds could function through alternative mechanisms, which is a key goal of current research.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For 2-phenyl-2H-indazole derivatives, extensive SAR studies have provided clear guidance for future drug design.

In the context of antiprotozoal activity , a consistent finding is that the presence of electron-withdrawing groups on the N2-phenyl ring enhances potency. nih.govproquest.comnih.gov For example, derivatives with chloro, methoxycarbonyl, and trifluoromethyl substituents on the phenyl ring display exceptionally low IC₅₀ values against E. histolytica and G. intestinalis. nih.gov The position of the substituent also matters; different substitution patterns (ortho, meta, para) can fine-tune the activity against different protozoan species. nih.gov

Table 1: SAR of 2-Phenyl-2H-indazole Derivatives Against Protozoa (IC₅₀ in µM)
CompoundSubstitution on Phenyl RingE. histolyticaG. intestinalisT. vaginalis
24-Cl<0.0500.0840.125
64-CF₃0.1130.0510.294
113-COOCH₃<0.0500.087<0.070
133-CF₃0.1190.060<0.070
162-Cl0.100<0.050<0.070
202-CF₃<0.050<0.0500.082

For kinase inhibition , SAR studies reveal that the nature of the substituent at various positions dictates both potency and selectivity. For instance, in a series of FGFR inhibitors, the type and position of substituents on the phenyl ring of the indazole were critical for activity. nih.gov Similarly, for antiproliferative indazole-pyrimidine hybrids, substitutions on the aniline (B41778) moiety attached to the pyrimidine ring significantly impacted cytotoxicity against different cancer cell lines. mdpi.com These studies, often guided by molecular docking, allow for the rational design of inhibitors that can effectively engage the target kinase while avoiding off-target effects. nih.govbiotech-asia.org

Table 2: Antiproliferative Activity of Indazol-pyrimidine Hybrids (IC₅₀ in µM)
CompoundSubstitutionMCF-7 (Breast)A549 (Lung)Caco-2 (Colon)
4a5-F on pyrimidine, 4-F on aniline4.011>502.109
4b5-F on pyrimidine, 4-Cl on aniline15.28>500.827
5aUnsubstituted pyrimidine, 4-F on aniline2.51110.474.365
5fUnsubstituted pyrimidine, 4-COOCH₃ on aniline1.8583.6281.056
Staurosporine (Ref.)-8.0297.3544.202

Identification of Key Structural Features for Molecular Recognition

The interaction of 2-phenyl-2H-indazol-3-amine derivatives with their biological targets is dictated by a combination of specific structural features that facilitate molecular recognition. The indazole core, the exocyclic amine, and the phenyl group at the 2-position all play critical roles in establishing binding interactions.

The bicyclic indazole ring system serves as a crucial scaffold, often acting as a bioisostere for other heterocyclic systems like indoles or the adenine (B156593) ring of ATP. acs.orgrsc.org This mimicry allows it to fit into the ATP-binding sites of various kinases. rsc.org The 1H-indazol-3-amine moiety, a related tautomer, is particularly effective as a "hinge-binding" fragment in kinase inhibitors. mdpi.com This group can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov For instance, in fibroblast growth factor receptor (FGFR1) inhibitors, the 3-aminoindazole group forms three hydrogen bonds with the hinge region residues Ala564 and Glu562, while the phenyl ring of the indazole participates in π–π stacking with Phe489, anchoring the molecule in the active site. nih.gov

The substituent at the 2-position of the indazole ring significantly influences the molecule's activity. The presence of a phenyl group at this position is often important for biological activity. researchgate.net Structure-activity relationship (SAR) studies on a series of 2-phenyl-2H-indazole derivatives have revealed that the electronic properties of this phenyl ring are crucial. Research into their antiprotozoal activity demonstrated that electron-withdrawing groups attached to the 2-phenyl ring are favorable for potency against E. histolytica, G. intestinalis, and T. vaginalis. nih.govmdpi.com This suggests that the electronic nature of the substituent modulates the binding affinity of the entire molecule, possibly by influencing the hydrogen-bonding capacity of the indazole nitrogens or through direct interactions with the target protein.

The following table summarizes the impact of various substituents on the 2-phenyl ring on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives, highlighting key SAR findings. mdpi.com

Substituent on 2-Phenyl Ring Position Observed Effect on Antiprotozoal Activity Reference Compound(s)
Methoxycarbonyl2-, 3-, or 4-Favorable activity (IC50 < 0.050 µM against E. histolytica)4 , 11 , 18
Chloro2- or 4-Favorable activity (IC50 < 0.050 µM against E. histolytica and G. intestinalis)2 , 16
Trifluoromethyl2- or 3-Favorable activity (IC50 < 0.050 µM against G. intestinalis and < 0.070 µM against T. vaginalis)13 , 20
Carboxy2- or 3-Favorable activity (IC50 < 0.050 µM against G. intestinalis and < 0.070 µM against T. vaginalis)15 , 22

Data synthesized from research on antiprotozoal agents. mdpi.com

Rational Design Principles for Modulating Target Binding

The development of potent and selective inhibitors based on the 2-phenyl-2H-indazol-3-amine scaffold relies on rational design principles. These strategies aim to optimize the interactions between the ligand and its target protein by systematically modifying the core structure. Key approaches include molecular hybridization, scaffold hopping, and structure-based design.

Molecular Hybridization involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially enhanced affinity or a modified activity profile. This strategy has been used to design novel indazole derivatives with antitumor activity. mdpi.com For example, by coupling the 1H-indazol-3-amine core (a known hinge-binding element) with other fragments known to interact with different regions of a target protein, researchers can develop compounds with improved potency and selectivity. mdpi.com

Structure-Based Design utilizes the three-dimensional structural information of the target protein, often obtained from X-ray crystallography or homology modeling, to design ligands that fit precisely into the binding site. Docking studies with indazole derivatives have provided insights into their binding modes. nih.gov For SGK1 kinase inhibitors, docking studies suggested that an azaindazole head forms hydrogen bonds with Ile179 and/or Asp177, while a sulfonamide group can interact with Asn277 or Ser108. nih.gov This knowledge allows for the rational placement of functional groups to maximize favorable interactions, such as adding hydrogen bond donors or acceptors, and to displace unfavorable contacts, thereby modulating target binding affinity.

Structure-Activity Relationship (SAR) Optimization is a fundamental principle where the biological activity of a series of related compounds is correlated with their chemical structure. As detailed in the previous section, SAR studies on 2-phenyl-2H-indazole derivatives have shown that electron-withdrawing substituents on the 2-phenyl ring enhance antiprotozoal activity. researchgate.netmdpi.com This empirical finding guides the design of next-generation compounds. For instance, to improve the cellular activity of kinase inhibitors, fluorine substituents have been incorporated into indazole scaffolds, leading to compounds with enhanced enzymatic and antiproliferative activities. nih.gov

The following table outlines some rational design strategies applied to the indazole scaffold and their intended outcomes.

Design Strategy Modification Intended Outcome Example Application
Bioisosteric ReplacementReplacing a functional group with another that has similar physical or chemical properties.Improve physicochemical properties, enhance binding, or alter selectivity.Using the indazole scaffold as a bioisostere for the adenine ring of ATP to target kinase active sites. rsc.org
Substituent ModificationIntroduction of electron-withdrawing or -donating groups.Modulate electronic properties to enhance binding affinity.Adding electron-withdrawing groups to the 2-phenyl ring to increase antiprotozoal potency. nih.govmdpi.com
Scaffold Hopping / HybridizationCombining the indazole core with other pharmacophores.Create novel compounds with improved or dual activity profiles.Designing 1H-indazol-3-amine derivatives as potent FGFR inhibitors. nih.govmdpi.com
Conformational ConstraintIntroducing rigid elements or cyclizations.Reduce conformational flexibility to favor the bioactive conformation, improving entropy of binding.Development of conformationally restricted analogues to improve selectivity among kinase subtypes.

Through the application of these principles, medicinal chemists can systematically optimize the 2-phenyl-2H-indazol-3-amine scaffold to develop highly potent and selective molecules for specific biological targets, advancing both chemical biology research and the discovery of new therapeutic agents. nih.gov

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2H-Indazol-3-amine, 2-phenyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.